Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine
Overview
Description
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a 1,2,4-oxadiazole ring, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the methylamine group: This can be done via nucleophilic substitution reactions where the oxadiazole intermediate reacts with methylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems might be employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially yielding partially or fully reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole compounds depending on the nucleophile used.
Scientific Research Applications
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylamine group may form hydrogen bonds or ionic interactions with biological macromolecules, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl})amine: Similar structure but with an ethyl group instead of a methyl group.
Methyl({[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]methyl})amine: Contains a thiadiazole ring instead of an oxadiazole ring.
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})ethanol: Similar structure with an additional hydroxyl group.
Uniqueness: Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine is unique due to the combination of its trifluoromethyl group, which imparts high stability and lipophilicity, and the oxadiazole ring, which offers versatile reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c1-9-2-3-10-4(11-12-3)5(6,7)8/h9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTUIJDDWMATEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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